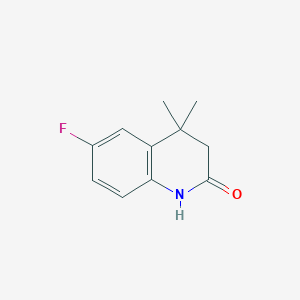

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSFQJWXHXGGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619894 | |

| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395673-46-8 | |

| Record name | 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the development of novel therapeutics. The synthesis is strategically designed around a pivotal intramolecular Friedel-Crafts acylation. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed, actionable protocols and a critical analysis of reaction parameters. The synthesis commences with the preparation of a key acylating agent, followed by amide bond formation and subsequent Lewis acid-catalyzed cyclization to yield the target dihydroquinolinone. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, offering insights into the practical execution and optimization of this synthetic sequence.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom and gem-dimethyl substituents on this core, as in this compound, can significantly modulate the physicochemical and pharmacological properties of resulting drug candidates. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The gem-dimethyl group at the C4 position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Consequently, this particular dihydroquinolinone derivative serves as a crucial building block in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors for oncology.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available 4-fluoroaniline and 3,3-dimethylbutanoic acid. The overall strategy involves an initial amide bond formation followed by an intramolecular Friedel-Crafts cyclization.

Diagram of the Proposed Synthetic Pathway:

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of the Acylating Agent - 3,3-Dimethylbutanoyl chloride

The synthesis begins with the preparation of the necessary acylating agent, 3,3-dimethylbutanoyl chloride, from the corresponding carboxylic acid.

Reaction Scheme:

Caption: Amide bond formation.

Experimental Protocol:

Materials:

-

4-Fluoroaniline

-

3,3-Dimethylbutanoyl chloride

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-(4-fluorophenyl)-3,3-dimethylbutanamide can be purified by recrystallization or column chromatography on silica gel to yield a solid product.

Causality and Insights: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The workup procedure is designed to remove unreacted starting materials and the pyridinium hydrochloride salt.

Step 3: Intramolecular Friedel-Crafts Cyclization

This final and key step involves the intramolecular electrophilic aromatic substitution to form the desired this compound.

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts cyclization.

Mechanistic Consideration:

The intramolecular Friedel-Crafts acylation proceeds via the generation of an acylium ion or a highly polarized acyl chloride-Lewis acid complex, which then acts as the electrophile. The electron-rich aromatic ring of the 4-fluoroaniline moiety acts as the nucleophile, attacking the electrophilic carbon. The fluorine atom is an ortho-, para-director, and the cyclization is expected to occur at the position ortho to the amino group.

Experimental Protocol (using Aluminum Chloride):

Materials:

-

N-(4-fluorophenyl)-3,3-dimethylbutanamide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Ice water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq).

-

Cool the flask to 0 °C and add anhydrous dichloromethane.

-

Slowly add a solution of N-(4-fluorophenyl)-3,3-dimethylbutanamide (1.0 eq) in anhydrous dichloromethane to the stirred suspension of AlCl₃.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice water.

-

Add 1 M HCl to dissolve the aluminum salts.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Alternative Protocol (using Polyphosphoric Acid):

Materials:

-

N-(4-fluorophenyl)-3,3-dimethylbutanamide

-

Polyphosphoric acid (PPA)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to 80-100 °C.

-

Add N-(4-fluorophenyl)-3,3-dimethylbutanamide to the hot PPA with vigorous stirring.

-

Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as described above.

Causality and Insights: The choice of the Lewis or Brønsted acid is critical for the success of the Friedel-Crafts cyclization. [1][2][3][4][5][6]Aluminum chloride is a strong Lewis acid that effectively promotes the reaction, but requires stoichiometric amounts and careful quenching. [4][5]Polyphosphoric acid serves as both a catalyst and a solvent and can be a good alternative, often leading to cleaner reactions. [1]The reaction temperature and time are important parameters to optimize for maximizing the yield and minimizing the formation of byproducts.

Data Summary

| Step | Reactants | Reagents and Conditions | Product | Expected Yield |

| 1 | 3,3-Dimethylbutanoic acid | SOCl₂, cat. DMF, DCM, reflux | 3,3-Dimethylbutanoyl chloride | High |

| 2 | 4-Fluoroaniline, 3,3-Dimethylbutanoyl chloride | Pyridine, DCM, 0 °C to rt | N-(4-fluorophenyl)-3,3-dimethylbutanamide | Good to High |

| 3 | N-(4-fluorophenyl)-3,3-dimethylbutanamide | AlCl₃, DCE, reflux or PPA, 80-100 °C | This compound | Moderate to Good |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is a well-executed intramolecular Friedel-Crafts acylation of a readily accessible N-aryl amide intermediate. By carefully controlling the reaction conditions for each step, from the formation of the acyl chloride to the final cyclization, high yields of the desired product can be achieved. This guide offers a solid foundation for researchers to produce this valuable intermediate for further elaboration in drug discovery and development programs.

References

-

MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

- Google Patents. (2012). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.

-

National Institutes of Health. (2014). Friedel-Crafts Acylation with Amides. [Link]

- Google Patents. (2008). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.

-

Chemical Synthesis Database. (2025). 2-cyano-3,3-dimethylbutanoyl chloride. [Link]

-

National Institutes of Health. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

-

Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

-

ResearchGate. (2018). Optimization of the Friedel-Crafts reaction conditions. [a]. [Link]

-

Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]

-

MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Beilstein Archives. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S. [Link]

-

Beilstein Archives. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

-

ResearchGate. (2021). Intramolecular Friedel-Crafts Cyclization of Secondary Monofluoroalkanes 4 (A) Optimization of reaction conditions. (B) Substrate Scope.. [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

-

ResearchGate. (2018). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. [Link]

- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

-

ResearchGate. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

ResearchGate. (2001). Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 6. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]

A Technical Guide to the Physicochemical Properties of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound built upon a quinolinone scaffold. This molecule incorporates two key structural motifs of high interest in medicinal chemistry and drug discovery: a fluorine atom on the aromatic ring and a gem-dimethyl group at the C4 position. The strategic placement of these functional groups can profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1][2] This guide provides an in-depth analysis of these properties, offering both theoretical insights and validated experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this molecular scaffold for lead optimization and candidate selection.

Caption: Molecular structure of the target compound.

Molecular Profile and Core Properties

A precise understanding of the fundamental molecular characteristics is the foundation for all further physicochemical analysis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 395673-46-8 | [3] |

| Molecular Formula | C₁₁H₁₂FNO | [4] |

| Molecular Weight | 193.22 g/mol | [4] |

Section 1: Lipophilicity and Partition Coefficient (LogP)

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its overall absorption, distribution, metabolism, and excretion (ADME) profile.[5] A positive LogP value indicates a higher affinity for a lipid (organic) phase over an aqueous phase, classifying the compound as lipophilic or hydrophobic.[6]

The structure of this compound suggests a moderately lipophilic character. This is due to two primary contributions:

-

Fluorine Atom: The substitution of a hydrogen atom with fluorine generally increases lipophilicity. This enhancement of hydrophobic character can improve a compound's ability to permeate cell membranes.[7][8][9]

-

gem-Dimethyl Group: These two methyl groups significantly contribute to the molecule's nonpolar surface area, thereby increasing its lipophilicity. This structural feature is often used to improve pharmacokinetic properties.[10][11]

While an experimental value is not publicly documented, computational models can provide an estimate. However, for definitive characterization, experimental determination is required.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD Guideline 107)

This protocol describes the classic "shake-flask" method for determining the n-octanol/water partition coefficient, a robust and widely accepted technique.[6]

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (typically at a relevant pH, e.g., 7.4 buffer) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[12]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a small volume of the water phase. The concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Combine the aqueous solution of the compound with the saturated n-octanol phase in a suitable vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (often 24 hours) to allow equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation without cross-contamination.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[6]

Section 2: Acidity and Basicity (pKa)

The pKa value defines the strength of an acid or base and indicates the extent of ionization at a given pH. This property is crucial as it influences a compound's solubility, absorption, and interaction with biological targets.

This compound possesses one potentially ionizable proton: the amide hydrogen (N-H).

-

Acidity: Amides are generally very weak acids. The pKa of the N-H proton is expected to be high (typically >14), meaning it will not deprotonate under physiological conditions. The electron-withdrawing nature of the fluorine atom is too distant to significantly impact the amide acidity.

-

Basicity: The molecule lacks any significant basic centers. The amide carbonyl oxygen has some lone-pair electron density but is a very weak base due to resonance with the nitrogen atom.

Therefore, the compound is considered neutral and is not expected to ionize within the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

For compounds with measurable pKa values, potentiometric titration is a highly accurate method.[13] While not expected to yield a value for this specific compound due to its neutrality, the protocol is a standard for ionizable molecules.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent like methanol or DMSO may be required. Maintain a constant ionic strength using an electrolyte like KCl.[14]

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant in small, precise increments.[14]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point.[14]

Section 3: Melting Point and Thermal Properties

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity. A pure crystalline compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. The experimental melting point for this compound is not available in public databases and must be determined empirically.

Experimental Protocol: Melting Point Determination by Capillary Method

This is the most common and pharmacopeia-recognized method for determining the melting point of a solid substance.[15]

Caption: Workflow for melting point determination by the capillary method.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform heat distribution.[15]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[16]

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute.

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20°C below the approximate melting point found.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[16]

-

-

Data Recording: Record two temperatures: the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectra for this molecule require experimental acquisition, the expected features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region: Two or three signals between δ 7.0-8.0 ppm. The protons on the fluorinated ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

-

Amide Proton (N-H): A broad singlet, typically δ 8.0-9.5 ppm, which is exchangeable with D₂O.

-

Aliphatic Protons (CH₂): A sharp singlet around δ 2.5-3.0 ppm for the methylene (CH₂) group at the C3 position.

-

Methyl Protons (CH₃): A sharp singlet integrating to 6 protons around δ 1.2-1.5 ppm, corresponding to the two equivalent methyl groups at the C4 position.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

-

Quaternary Carbon (C4): A signal around δ 35-45 ppm.

-

Methylene Carbon (C3): A signal around δ 30-40 ppm.

-

Methyl Carbons: A single signal around δ 25-30 ppm.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal is expected, likely a multiplet due to coupling with the ortho and meta aromatic protons.

-

IR (Infrared Spectroscopy):

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In an ESI+ (Electrospray Ionization, positive mode) experiment, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 194.22.

Conclusion

This compound is a neutral, moderately lipophilic solid. Its key physicochemical properties are dictated by the interplay between the quinolinone core, the lipophilicity-enhancing fluorine atom, and the conformationally restricting gem-dimethyl group.[1][2] These features suggest poor aqueous solubility but good potential for membrane permeability, attributes that are highly relevant in the context of drug design.[7] The protocols and theoretical background provided in this guide serve as a robust framework for the empirical characterization and rational application of this compound and its analogues in research and development settings.

References

- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.

- Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate.

- Development of Methods for the Determination of pKa Values. PMC - NIH.

- LogP—Making Sense of the Value. ACD/Labs.

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

- Melting Point Determination. thinkSRS.com.

- Melting point determination. University of Calgary.

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.

- How is pKa determined?. Quora.

- How To Determine PKA Of Organic Compounds?. YouTube.

- Melting point determination. SSERC.

- Application of gem-dimethyl groups. ResearchGate.

- Measuring the Melting Point. Westlab Canada.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

- 395673-46-8|this compound. BLDpharm.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 395673-46-8|this compound|BLD Pharm [bldpharm.com]

- 4. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. thinksrs.com [thinksrs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 395673-46-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into its synthesis, chemical properties, and prospective applications, offering field-proven insights for researchers in the pharmaceutical and life sciences sectors.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, bioavailability, and target selectivity. The introduction of a fluorine atom at the C-6 position of the dihydroquinolinone ring, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 395673-46-8 | - |

| Molecular Formula | C₁₁H₁₂FNO | |

| Molecular Weight | 193.22 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | - |

| Storage | Sealed in a dry environment at room temperature |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process involving the formation of an amide precursor followed by an intramolecular Friedel-Crafts cyclization.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 4-fluoroaniline.

"4-Fluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Dimethylacryloyl_chloride" [label="3,3-Dimethylacryloyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide_Formation" [label="Step 1:\nAmide Formation", shape=ellipse, fillcolor="#FBBC05"]; "N-(4-fluorophenyl)-3,3-dimethylacrylamide" [label="N-(4-fluorophenyl)-3,3-\ndimethylacrylamide\n(Intermediate)"]; "Friedel_Crafts" [label="Step 2:\nIntramolecular\nFriedel-Crafts\nCyclization", shape=ellipse, fillcolor="#FBBC05"]; "Final_Product" [label="6-Fluoro-4,4-dimethyl-3,4-\ndihydroquinolin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Fluoroaniline" -> "Amide_Formation"; "3,3-Dimethylacryloyl_chloride" -> "Amide_Formation"; "Amide_Formation" -> "N-(4-fluorophenyl)-3,3-dimethylacrylamide" [label="Base (e.g., Triethylamine)\nDCM, 0°C to rt"]; "N-(4-fluorophenyl)-3,3-dimethylacrylamide" -> "Friedel_Crafts"; "Friedel_Crafts" -> "Final_Product" [label="Lewis Acid (e.g., AlCl₃)\nor Brønsted Acid (e.g., PPA)"]; }

Caption: Proposed two-step synthesis of this compound.Step 1: Amide Formation

The initial step involves the acylation of 4-fluoroaniline with 3,3-dimethylacryloyl chloride to yield the intermediate, N-(4-fluorophenyl)-3,3-dimethylacrylamide. This is a standard amide bond formation reaction.

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized N-(4-fluorophenyl)-3,3-dimethylacrylamide undergoes an intramolecular Friedel-Crafts cyclization to afford the target this compound. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA).

Mechanism of Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a powerful tool for constructing polycyclic systems. The mechanism for the cyclization of N-(4-fluorophenyl)-3,3-dimethylacrylamide is as follows:

"Starting_Material" [label="N-(4-fluorophenyl)-3,3-\ndimethylacrylamide"]; "Lewis_Acid_Complex" [label="Lewis Acid Complex\n(Activation of Carbonyl)"]; "Carbocation_Formation" [label="Carbocation Intermediate"]; "Electrophilic_Attack" [label="Electrophilic Aromatic\nSubstitution"]; "Sigma_Complex" [label="Sigma Complex\n(Arenium Ion)"]; "Deprotonation" [label="Deprotonation"]; "Final_Product" [label="6-Fluoro-4,4-dimethyl-3,4-\ndihydroquinolin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Material" -> "Lewis_Acid_Complex" [label="Lewis Acid (e.g., AlCl₃)"]; "Lewis_Acid_Complex" -> "Carbocation_Formation"; "Carbocation_Formation" -> "Electrophilic_Attack"; "Electrophilic_Attack" -> "Sigma_Complex"; "Sigma_Complex" -> "Deprotonation" [label="[AlCl₃OH]⁻"]; "Deprotonation" -> "Final_Product" [label="Rearomatization"]; }

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.-

Activation of the Carbonyl Group: The Lewis acid catalyst coordinates to the carbonyl oxygen of the amide, increasing the electrophilicity of the carbonyl carbon.

-

Formation of a Carbocation Intermediate: The activated carbonyl group facilitates the formation of a tertiary carbocation on the dimethyl-substituted carbon.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the fluoroaniline moiety acts as a nucleophile and attacks the carbocation in an intramolecular fashion.

-

Formation of a Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Rearomatization: A base, such as the Lewis acid-hydroxide complex, removes a proton from the aromatic ring, leading to rearomatization and the formation of the final cyclized product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis of this compound.

Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide (Intermediate)

Materials:

-

4-Fluoroaniline

-

3,3-Dimethylacryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-fluorophenyl)-3,3-dimethylacrylamide as a solid.

Synthesis of this compound (Final Product)

Materials:

-

N-(4-fluorophenyl)-3,3-dimethylacrylamide

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

-

To a suspension of anhydrous aluminum chloride (3.0 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add a solution of N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) in anhydrous DCM dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Analytical Characterization (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.2 ppm), NH proton (broad singlet, ~8.0-9.0 ppm), CH₂ protons (singlet, ~2.5 ppm), and two methyl groups (singlet, ~1.3 ppm). |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~110-160 ppm), quaternary carbon (~35 ppm), CH₂ carbon (~45 ppm), and methyl carbons (~28 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 194.0976. |

| IR Spectroscopy | N-H stretching (~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C-F stretching (~1230 cm⁻¹). |

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise as a key intermediate in the synthesis of novel therapeutic agents.

Kinase Inhibitors for Oncology

The structurally similar 8-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is utilized as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The fluorinated quinoline structure can enhance binding affinity and metabolic stability in drug candidates targeting tyrosine kinases and other enzymes involved in cell proliferation. It is plausible that the 6-fluoro isomer could serve a similar purpose in the design of novel kinase inhibitors.

Antimicrobial Agents

Fluorinated quinolones are a well-established class of antibiotics. The fluorine atom at the 6-position is crucial for their broad-spectrum antibacterial activity. While this compound is not a classic quinolone antibiotic, its core structure could be elaborated to develop new classes of antimicrobial agents.

Modulators of Other Biological Targets

The dihydroquinolinone scaffold is versatile and has been explored for a range of biological activities. Derivatives of this core have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) for cancer therapy and as potential treatments for hepatic fibrosis. The unique electronic properties conferred by the fluorine atom in this compound make it an attractive starting point for structure-activity relationship (SAR) studies to develop modulators of various other biological targets.

Conclusion

This compound is a valuable fluorinated building block with significant potential for the discovery and development of novel pharmaceuticals. Its synthesis via a robust and scalable intramolecular Friedel-Crafts cyclization makes it an accessible starting material for medicinal chemists. Further exploration of the biological activities of derivatives of this scaffold is warranted and could lead to the identification of new drug candidates for a variety of diseases.

References

-

MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

RSC Publishing. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. [Link]

-

PubMed Central. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. [Link]

-

PubMed. The fluorinated quinolones. [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated quinolinone derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its molecular structure, propose a robust synthetic pathway, and explore its potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Quinolones

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties. This includes modulating metabolic stability, membrane permeability, binding affinity, and acidity (pKa), all of which are critical parameters in drug design. The subject of this guide, this compound, combines the quinolinone core with a fluorine substituent, making it a molecule of considerable interest for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a dihydroquinolinone core, with a fluorine atom at the 6-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 395673-46-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO | [1][2] |

| Molecular Weight | 193.22 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | FC1=CC=C2C(NC(=O)CC2(C)C)=C1 | |

| Appearance | Expected to be a solid at room temperature | |

| Storage | Sealed in a dry, room temperature environment | [1] |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 4-fluoroaniline.

Step 1: Acylation of 4-fluoroaniline

4-fluoroaniline is reacted with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the intermediate N-(4-fluorophenyl)-3,3-dimethylacrylamide. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Intramolecular Friedel-Crafts Cyclization

The intermediate N-(4-fluorophenyl)-3,3-dimethylacrylamide is then subjected to an intramolecular Friedel-Crafts cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) are suitable catalysts for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acrylamide moiety acts as the electrophile and the electron-rich aromatic ring of the aniline derivative undergoes cyclization to form the dihydroquinolinone ring system.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide

-

To a solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-fluorophenyl)-3,3-dimethylacrylamide.

Step 2: Synthesis of this compound

-

Add N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) to an excess of polyphosphoric acid (PPA).

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic and Crystallographic Characterization (Predicted)

While experimental data is not available in the public domain, the spectroscopic and crystallographic features of this compound can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Signals in the range of 6.8-7.5 ppm, with coupling patterns influenced by the fluorine substituent.- Methylene protons (-CH₂-): A singlet or two doublets around 2.5-3.0 ppm.- Methyl protons (-C(CH₃)₂): A singlet around 1.2-1.5 ppm integrating to 6 protons.- Amide proton (-NH-): A broad singlet in the downfield region (around 8.0-9.0 ppm). |

| ¹³C NMR | - Carbonyl carbon (-C=O): A signal around 170-175 ppm.- Aromatic carbons: Signals in the range of 110-150 ppm, with C-F coupling observed for the carbon attached to fluorine and its neighbors.- Quaternary carbon (-C(CH₃)₂): A signal around 35-45 ppm.- Methylene carbon (-CH₂-): A signal around 30-40 ppm.- Methyl carbons (-CH₃): A signal around 25-30 ppm. |

| IR Spectroscopy | - N-H stretch: A sharp peak around 3200-3300 cm⁻¹.- C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.- C-F stretch: A strong band in the region of 1100-1250 cm⁻¹.- Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 193.09. |

Crystallographic Analysis: X-ray crystallography of a suitable single crystal would definitively confirm the molecular structure. The crystal packing is expected to be influenced by intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules.

Applications in Drug Discovery and Chemical Biology

The 3,4-dihydroquinolin-2(1H)-one scaffold is a valuable pharmacophore, and its derivatives have shown a wide range of biological activities, including anticonvulsant and anticancer properties. The introduction of a fluorine atom at the 6-position, as in this compound, is a strategic modification aimed at enhancing its drug-like properties.

Potential as Kinase Inhibitors

Many quinolinone derivatives are known to be potent kinase inhibitors. The fluorinated quinoline structure can enhance binding affinity to the target kinase and improve metabolic stability, which are desirable attributes for drug candidates. This makes this compound a promising starting point for the development of novel kinase inhibitors for cancer therapy.

Utility in Structure-Activity Relationship (SAR) Studies

The rigid scaffold of this compound makes it an excellent tool for medicinal chemists in conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the quinolinone ring, researchers can probe the key interactions with a biological target and optimize the compound's potency and selectivity. The fluorine atom, in particular, can serve as a sensitive probe for understanding electronic and steric effects on binding.

Conclusion

This compound is a promising molecular entity with significant potential in the field of drug discovery. Its unique combination of a proven pharmacophore and a strategically placed fluorine atom makes it an attractive candidate for the development of novel therapeutics, particularly in the area of oncology. The proposed synthetic route offers a practical approach to access this compound, and further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Sources

Spectroscopic Characterization of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Introduction

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a rigid scaffold that is of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated aromatic ring and a lactam moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, and for this, a thorough understanding of its spectroscopic properties is essential.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available experimental spectra in the public domain, this guide presents predicted data, offering a robust framework for researchers to identify and characterize this molecule. The methodologies for data acquisition and the rationale behind spectral interpretation are detailed to provide a practical and in-depth resource for scientists in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique carbon-hydrogen framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | NH |

| ~7.05 | dd | 1H | Ar-H (ortho to F) |

| ~6.85 | dd | 1H | Ar-H (meta to F) |

| ~6.75 | d | 1H | Ar-H (ortho to C=O) |

| ~2.50 | s | 2H | CH₂ |

| ~1.30 | s | 6H | C(CH₃ )₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ 6.7-7.1 ppm): The three protons on the fluorinated benzene ring are expected to appear in the aromatic region. The fluorine atom will cause splitting of the signals of the adjacent protons (ortho and meta). The proton ortho to the fluorine is expected to show a doublet of doublets due to coupling with the fluorine and the neighboring aromatic proton. The proton meta to the fluorine will also likely appear as a doublet of doublets. The proton ortho to the carbonyl group will likely be a doublet.

-

Amide Proton (δ ~8.0 ppm): The N-H proton of the lactam is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

Methylene Protons (δ ~2.5 ppm): The two protons of the CH₂ group at the 3-position are chemically equivalent and are expected to appear as a singlet.

-

Methyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups at the 4-position are also chemically equivalent and will give rise to a sharp singlet, integrating to 6H.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a fluorine atom, carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected, which can lead to the splitting of carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~171 | C =O |

| ~158 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~135 | Ar-C (quaternary) |

| ~128 | Ar-C (quaternary) |

| ~115 (d, ²JCF ≈ 22 Hz) | Ar-C H |

| ~114 (d, ²JCF ≈ 21 Hz) | Ar-C H |

| ~113 (d, ³JCF ≈ 8 Hz) | Ar-C H |

| ~50 | C H₂ |

| ~35 | C (CH₃)₂ |

| ~28 | C(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~171 ppm): The carbonyl carbon of the lactam is expected to be the most downfield signal.

-

Aromatic Carbons (δ 113-158 ppm): The carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings to fluorine.

-

Aliphatic Carbons (δ 28-50 ppm): The quaternary carbon bearing the two methyl groups, the methylene carbon, and the methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).

-

Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch (lactam) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the lactam ring, with the broadening due to hydrogen bonding.

-

C-H Stretching (~2960 cm⁻¹): Absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the carbonyl group of the six-membered lactam.

-

C=C Stretching (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-F Stretching (~1250 cm⁻¹): A strong absorption in this region is indicative of the C-F bond.

-

Aromatic C-H Bending (~820 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring typically appear in this region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 193.09. The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₁₁H₁₂FNO).

-

Key Fragmentation Pathways: Electron ionization is a "hard" ionization technique that can cause significant fragmentation.[1][2] The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 178 would correspond to the [M-15]⁺ ion. This is a common fragmentation for compounds containing gem-dimethyl groups.

-

Loss of CO (-28): Loss of carbon monoxide from the lactam ring is another plausible fragmentation, leading to a peak at m/z = 165.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the dihydroquinolinone ring could also occur.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common technique for volatile compounds and provides detailed fragmentation patterns. A standard electron energy of 70 eV is typically used.[3]

-

Electrospray Ionization (ESI): A "softer" ionization technique that is useful for obtaining the molecular ion with less fragmentation. The sample would be dissolved in a suitable solvent and introduced into the ESI source.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound.

NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While experimental data is not widely available, the predicted NMR, IR, and MS data, coupled with established interpretation principles and detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided workflows and structural diagrams further aid in the practical application of this information. As a Senior Application Scientist, I trust this guide will serve as a valuable resource, ensuring scientific integrity and facilitating the efficient and accurate characterization of this important chemical entity in drug discovery and development.

References

-

Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photoinduced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. (2016). Royal Society of Chemistry. [Link]

-

The Essential Guide to Electron Ionization in GC–MS. (2019). LCGC International. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC - PubMed Central. [Link]

-

Electron Ionization for GC–MS. (2020). LCGC International. [Link]

-

Infrared Spectroscopy. (2017). ACS Reagent Chemicals. [Link]

-

NMR Predict. NMRDB.org. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in various organic solvents. Given the critical role of solubility in drug discovery and development, from synthesis and purification to formulation and bioavailability, a thorough understanding of this physicochemical property is paramount.[1][2][3] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into the interpretation of solubility data for this specific quinolinone derivative.

Introduction to this compound and the Significance of its Solubility

This compound is a heterocyclic compound featuring a quinolinone core, a class of structures known for its presence in various biologically active molecules. The substituents on this core—a fluorine atom at the 6-position and two methyl groups at the 4-position—are expected to significantly influence its physicochemical properties, including solubility. The fluorine atom can modulate electronic properties and metabolic stability, while the gem-dimethyl group introduces steric bulk and increases lipophilicity.[4] Understanding the solubility of this compound is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

-

Formulation Development: Designing effective drug delivery systems and ensuring adequate bioavailability.[2][5]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where poor solubility can lead to misleading results.[1]

-

Computational Modeling: Providing experimental data to build and validate in silico solubility prediction models.[5][6]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[1] The extent of dissolution is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Lactam Group (-C(O)NH-): This polar moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), favoring interactions with polar and protic solvents.

-

The Fluorine Atom: As a highly electronegative atom, it can participate in dipole-dipole interactions and weak hydrogen bonding, potentially enhancing solubility in polar aprotic solvents.

-

The Aromatic Ring and Dimethyl Groups: These nonpolar features contribute to the molecule's lipophilicity and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

The general principle of "like dissolves like" provides a preliminary guide for solvent selection. Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust experimental design. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method .[7][8] This section provides a detailed protocol for this method, along with considerations for data analysis.

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[1][8]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).[3] Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[7]

-

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Kinetic Solubility Measurement

For higher throughput screening in early drug discovery, kinetic solubility methods are often employed.[2][7] These methods involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs.[1] While faster, these methods can overestimate solubility as they can lead to supersaturated solutions.[1]

Solvent Selection and Predicted Solubility Profile

The choice of organic solvents for testing should cover a range of polarities and functionalities to build a comprehensive solubility profile. Below is a suggested list of solvents and the rationale for their inclusion, based on the structural features of this compound.

Table 1: Suggested Organic Solvents for Solubility Testing and Predicted Trends

| Solvent Class | Example Solvents | Rationale for Inclusion | Predicted Solubility |

| Protic | Methanol, Ethanol | Can act as hydrogen bond donors and acceptors, interacting with the lactam group. | High |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have strong dipole moments, interacting with the lactam and fluoro group. | Moderate to High |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity and can accept hydrogen bonds. | Moderate |

| Halogenated | Dichloromethane (DCM), Chloroform | Weakly polar, suitable for compounds with some lipophilic character. | Low to Moderate |

| Aromatic | Toluene | Nonpolar, interacts with the aromatic ring and alkyl groups. | Low |

| Alkanes | Hexane, Heptane | Nonpolar, primarily van der Waals interactions. | Very Low |

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be tabulated for clear comparison.

Table 2: Experimental Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.6 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] |

| Tetrahydrofuran | 7.6 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Hexane | 1.9 | [Experimental Data] | [Calculated Data] |

Interpreting the Results:

By plotting the solubility data against solvent parameters like the dielectric constant, a quantitative relationship between solvent properties and solubility can be established. This information is invaluable for selecting solvent systems for various applications, such as identifying suitable anti-solvents for crystallization or creating optimal solvent mixtures for formulations.

Conclusion

This guide has outlined a systematic approach to characterizing the solubility of this compound in organic solvents. By combining a strong theoretical understanding with rigorous experimental methodology, researchers can generate the high-quality solubility data essential for advancing the development of this and other related compounds. The provided protocols and frameworks serve as a robust starting point for any scientist tasked with this critical physicochemical characterization.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

SlideShare. (2015, July 15). solubility experimental methods.pptx. Available at: [Link]

-

PubChem. 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

-

arXiv. (2022, September 29). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. Available at: [Link]

-

MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

Digital Discovery (RSC Publishing). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available at: [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one [myskinrecipes.com]

- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. arxiv.org [arxiv.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Quinolinone Derivatives: A Privileged Scaffold for Targeting Diverse Pathological Pathways

An In-depth Technical Guide for Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic system featuring a benzene ring fused to a 2-pyridone ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent structural and electronic properties, coupled with the potential for functionalization at multiple positions, have made it a cornerstone in the development of novel therapeutics.[1][2] Quinolinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and, in some cases, clinical use for a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3][4][5]

This guide provides an in-depth analysis of the key therapeutic targets of quinolinone derivatives. Moving beyond a simple catalog of interactions, we will explore the mechanistic rationale behind these targeting strategies, detail the experimental methodologies used for their validation, and present a framework for future drug discovery efforts centered on this versatile scaffold.

Section 1: Targeting the Engines of Cancer: Proliferation and Survival

Quinolinone derivatives have emerged as a significant class of anticancer agents by targeting the fundamental molecular machinery that drives malignant growth.[6][7] Their mechanisms are multifaceted, ranging from the inhibition of critical signaling cascades to direct interference with DNA replication and cell division.

Protein Kinase Inhibition: Shutting Down Oncogenic Signaling

Protein kinases are crucial nodes in the signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] Quinolinone-based compounds have been successfully developed as potent inhibitors of several key kinase families.[8][9] Several FDA-approved kinase inhibitors, including Bosutinib (a Src-Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor), feature the quinoline core, underscoring its clinical relevance.[4][10]

Key kinase targets include:

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR. Quinolinone derivatives can block the ATP-binding site of these kinases, preventing the downstream signaling that leads to proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[11][12] For example, certain quinoline-chalcone hybrids show potent EGFR tyrosine kinase (EGFR-TK) inhibition, with IC₅₀ values in the nanomolar range, comparable to the approved drug Gefitinib.[12] A series of 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have demonstrated potent inhibition of c-Met, another important RTK, with IC₅₀ values as low as 0.59 nM.[8]

-

Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating substrates like Myc and p27KIP1.[11] Quinolinone derivatives, particularly those with an 8-hydroxyquinoline 7-carboxylic acid moiety, have been identified as effective Pim-1 inhibitors. Molecular modeling suggests these compounds interact with key residues (Asp186 and Lys67) in the ATP-binding pocket of the enzyme.[11]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival while inhibiting apoptosis (programmed cell death). Quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) cell lines.[12]

-